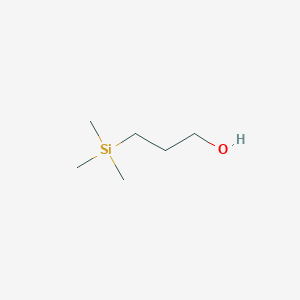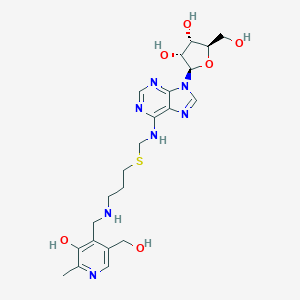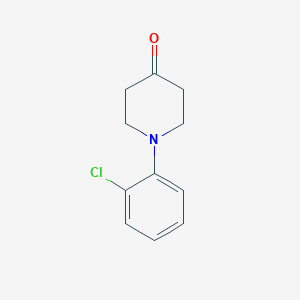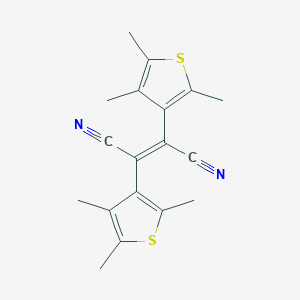
3-(Trimethylsilyl)-1-propanol
Overview
Description
3-(Trimethylsilyl)-1-propanol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propanol backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
It’s known that trimethylsilyl (tms) groups, which are part of the compound, are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Mode of Action
For instance, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Biochemical Pathways
The tms group is known to be involved in various chemical reactions, including radical reductions, hydrosilylation, and consecutive radical reactions .
Pharmacokinetics
The tms group is known to increase the volatility of compounds, potentially influencing their bioavailability .
Result of Action
The tms group is known to make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Action Environment
The action of 3-(Trimethylsilyl)-1-propanol can be influenced by various environmental factors. For instance, the TMS group is known to be chemically inert, which means it’s resistant to reaction under many conditions . This could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)-1-propanol typically involves the reaction of 3-chloropropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the trimethylsilyl group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 3-(Trimethylsilyl)-1-propanamine.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate the substitution reactions.
Major Products:
Oxidation: 3-(Trimethylsilyl)propanoic acid.
Reduction: 3-(Trimethylsilyl)-1-propanamine.
Substitution: Various substituted propanol derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Trimethylsilyl)-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the selective modification of other functional groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Trimethylsilyl chloride: Used for silylation of alcohols and amines.
Trimethylsilyl azide: Utilized in azide-alkyne cycloaddition reactions.
Trimethylsilylacetylene: Employed in Sonogashira couplings.
Uniqueness: 3-(Trimethylsilyl)-1-propanol is unique due to its specific application as a protecting group for primary alcohols, offering stability and ease of removal. Its structure allows for selective protection, making it highly valuable in complex synthetic pathways where multiple functional groups are present.
Properties
IUPAC Name |
3-trimethylsilylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUUCDHAZGAVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062710 | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2917-47-7 | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-(trimethylsilyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X3S2Y526B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(Trimethylsilyl)-1-propanol being investigated for use in actinide extraction?
A1: Research indicates that incorporating silicon-containing groups into diphosphonic acids can enhance their solubility in supercritical carbon dioxide (SC-CO2) [1]. This is particularly relevant for developing ligands capable of extracting actinide ions from solid waste using SC-CO2 extraction (SCDE) [1]. this compound, with its trimethylsilyl group, serves as a suitable reagent for introducing this silicon functionality into diphosphonic acids through esterification [1, 2].
Q2: How successful has the esterification of alkylenediphosphonic acids with this compound been?
A2: Researchers have successfully synthesized a series of di-[3-(trimethylsilyl)-1-propylene] alkylenediphosphonic acid diesters using this compound [3]. This reaction utilized dicyclohexylcarbodiimide (DCC) as an activating agent for the alkylenediphosphonic acids. The yields for these symmetrically-substituted diesters were reported to be around 60%, demonstrating the effectiveness of this method for incorporating silicon heteroatoms into diphosphonic acid structures [3].
Q3: How do the properties of silyl-derivatized diphosphonic acids compare to conventional alkylenediphosphonic acids?
A3: Studies indicate that silyl-derivatized diphosphonic acids, specifically those incorporating the 3-(Trimethylsilyl)-1-propylene group, exhibit similar metal complexation and extraction behaviors compared to their alkyl-substituted counterparts [1]. For instance, the extraction of metal ions like Fe(III), Th(IV), and Am(III) by the silyl-derivatized diphosphonic acid in organic solvents like o-xylene, closely mirrors the extraction performance observed with conventional alkylenediphosphonic acids [1]. These findings suggest that the introduction of the silyl group does not negatively impact the desired functionalities of these ligands for metal extraction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)







